molecular formula C16H13ClN2O2S B2540580 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2176338-53-5

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2540580
CAS No.: 2176338-53-5
M. Wt: 332.8
InChI Key: WEUSYRDTCANECV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a complex organic compound that features a chlorophenyl group, a thiophenyl-furan moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Isocyanate: This can be achieved by reacting 2-chloroaniline with phosgene under controlled conditions.

    Synthesis of the Thiophenyl-Furan Intermediate: This involves the coupling of thiophene and furan derivatives through a palladium-catalyzed cross-coupling reaction.

    Coupling Reaction: The final step involves the reaction of the chlorophenyl isocyanate with the thiophenyl-furan intermediate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl and furan moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophenyl and furan rings.

    Reduction: Reduced forms of the urea linkage or the aromatic rings.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of biochemical pathways through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(5-methylfuran-2-ylmethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is unique due to the presence of both thiophenyl and furan moieties, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-4-1-2-5-13(12)19-16(20)18-10-11-7-8-14(21-11)15-6-3-9-22-15/h1-9H,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSYRDTCANECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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